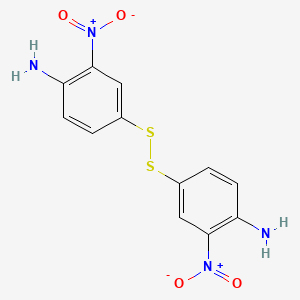
4,4'-Disulfanediylbis(2-nitroaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Disulfanediylbis(2-nitroaniline) is an organic compound characterized by the presence of two nitroaniline groups connected via a disulfide bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Disulfanediylbis(2-nitroaniline) typically involves the reaction of 2-nitroaniline with sulfur-containing reagents. One common method is the oxidative coupling of 2-nitroaniline in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction conditions often include a solvent like ethanol or water and may require heating to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of 4,4’-Disulfanediylbis(2-nitroaniline) may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-Disulfanediylbis(2-nitroaniline) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The nitro groups can be reduced to amine groups using reducing agents like hydrogen or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Hydrogen, metal hydrides (e.g., sodium borohydride).
Substitution: Nitric acid for nitration, halogens for halogenation
Major Products:
Oxidation: Sulfonic acids.
Reduction: 4,4’-Disulfanediylbis(2-aminobenzene).
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
4,4’-Disulfanediylbis(2-nitroaniline) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 4,4’-Disulfanediylbis(2-nitroaniline) involves its interaction with molecular targets through its nitro and disulfide groups. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, while the disulfide bond can undergo redox reactions, influencing cellular redox states. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
- 2,2’-Disulfanediylbis(4-nitroaniline)
- 4,4’-Disulfanediylbis(methylene)bis(thiazole-4,2-diyl)diguanidine
Comparison: 4,4’-Disulfanediylbis(2-nitroaniline) is unique due to its specific arrangement of nitroaniline groups and the disulfide bond. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the position of the nitro groups and the nature of the disulfide linkage .
Propiedades
Número CAS |
80825-28-1 |
|---|---|
Fórmula molecular |
C12H10N4O4S2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
4-[(4-amino-3-nitrophenyl)disulfanyl]-2-nitroaniline |
InChI |
InChI=1S/C12H10N4O4S2/c13-9-3-1-7(5-11(9)15(17)18)21-22-8-2-4-10(14)12(6-8)16(19)20/h1-6H,13-14H2 |
Clave InChI |
XBNSZONSZNAQJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1SSC2=CC(=C(C=C2)N)[N+](=O)[O-])[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


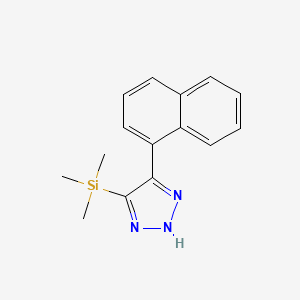
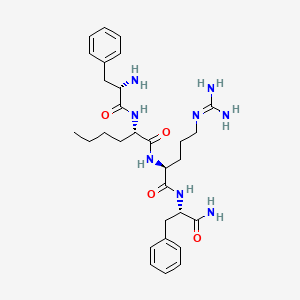

![1,1'-[2-Bromo-2-(4-methylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14420239.png)
![6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14420244.png)

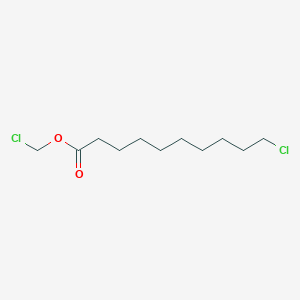
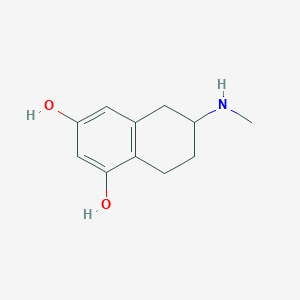
![2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile](/img/structure/B14420263.png)
![Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1'-biphenyl]-3-carboxylate](/img/structure/B14420270.png)
![2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid](/img/structure/B14420273.png)
![Methyl 4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanoate](/img/structure/B14420283.png)

![4,4'-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14420292.png)
